(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid typically involves the acetylation of (S)-3-mercapto-2-methylpropionic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reagents like acetic anhydride or alkyl halides are employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various acyl or alkyl derivatives.
Scientific Research Applications
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid has extensive applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used to study amino acid metabolism and enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can act as an inhibitor or substrate, modulating the activity of these enzymes and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Mercapto-2-methylpropionic acid
- (S)-3-(Acetylthio)-2-methylbutanoic acid
- (S)-3-(Acetylthio)-2-methylpentanoic acid
Uniqueness
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid is unique due to its specific chiral configuration and the presence of both an acetylthio group and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2S)-3-acetylsulfanyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHNRJEYQGRGE-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308058 | |
Record name | D-β-Acetylthioisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-39-7 | |
Record name | D-β-Acetylthioisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76497-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-β-Acetylthioisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(acetylthio)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-(-)-3-(Acetylthio)-2-methylpropionic acid particularly useful in enzymatic reactions compared to its carboxylic acid counterpart?
A1: Research suggests that this compound demonstrates significantly faster reaction rates with butanol in the presence of immobilized Mucor miehei lipase compared to its corresponding carboxylic acid analog, 2-methylpropionic acid. [] This enhanced reactivity makes this compound a potentially valuable substrate for accelerating lipase-catalyzed ester syntheses. []
Q2: Can you describe the enzymatic reaction mechanism of this compound with butanol catalyzed by lipase?
A2: The enzymatic reaction of this compound with butanol, facilitated by Mucor miehei lipase, proceeds through a complex, multi-step mechanism. [] Initially, a parallel-consecutive mechanism takes place, yielding the carboxylic acid butyl ester. [] Subsequently, the reaction continues to produce the deacetylated thiomethylpropionic acid butyl ester. [] This multi-step process highlights the potential for generating diverse products through enzymatic transformations of this compound.
Q3: Are there efficient methods for obtaining enantiomerically pure this compound?
A3: Yes, optical resolution has proven successful in isolating the desired enantiomer. Specifically, using the chiral amine (S)-N-isopropyl(phenylalaninol) as a resolving agent allows for the efficient separation and isolation of this compound with good yield. [] This method offers a practical approach for obtaining the enantiomerically pure compound for further research and applications.
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